

# what is Serabelisib TAK-117

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Core Drug Profile

| Attribute         | Description                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| Synonyms          | TAK-117, MLN1117, INK1117 [1] [2] [3]                                                                                 |
| Molecular Formula | $C_{19}H_{17}N_5O_3$ [1] [2] [3]                                                                                      |
| Molecular Weight  | 363.37 g/mol [1] [2] [3]                                                                                              |
| CAS Number        | 1268454-23-4 [1] [2] [3]                                                                                              |
| Primary Target    | PI3K $\alpha$ (IC <sub>50</sub> = 15-21 nM in cell-free assays) [1] [3]                                               |
| Selectivity       | >100-fold selective for PI3K $\alpha$ over other class I PI3K isoforms ( $\beta$ , $\gamma$ , $\delta$ ) and mTOR [1] |

## Key Preclinical and Clinical Data

| Aspect                     | Findings & Data                                                                                                                                                                                                                                                 |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Mechanism of Action</b> | Selectively inhibits PI3K $\alpha$ , blocking the PI3K/AKT/mTOR pathway. This leads to reduced cell proliferation and induced apoptosis in cancer cells with <b>PIK3CA mutations</b> [1] [2]. It shows less activity in <b>PTEN-deficient</b> tumor models [2]. |
| <b>Pharmacokinetics</b>    | Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional increase in exposure with no meaningful accumulation upon repeated dosing [4] [1].                                                                                                   |
| <b>Clinical Dosing</b>     | <b>Intermittent dosing</b> (e.g., 3 days/week) enabled higher doses (MTD of 900 mg) and greater total weekly exposure compared to once-daily dosing (MTD of 150 mg) [4].                                                                                        |
| <b>Efficacy</b>            | Demonstrated antitumor activity in preclinical xenograft models with <b>PIK3CA mutations</b> [1] [2]. In a Phase I trial, clinical activity (partial responses, stable disease) was observed in patients with <b>PIK3CA-mutated</b> tumors [4].                 |
| <b>Adverse Events</b>      | Common AEs included nausea, hyperglycemia, and elevated liver enzymes (ALT/AST). Drug-related grade $\geq 3$ AEs occurred in 22-35% of patients [5] [4].                                                                                                        |
| <b>Drug Interactions</b>   | Bioavailability is significantly affected by gastric pH. Coadministration with the proton pump inhibitor <b>lansoprazole</b> reduced exposure by ~98%. Food intake increased exposure by 50% [5].                                                               |

## Experimental Protocols

For researchers, here are summaries of key experimental methodologies used in **Serabelisib** studies.

### In Vitro Cell Proliferation Assay

- **Objective:** To assess the impact of **Serabelisib** on tumor cell line proliferation [1].
- **Cell Lines:** Utilize a panel of tumor cell lines, including those with **PIK3CA mutations** and **PTEN-deficient** lines as comparators [1] [2].
- **Preparation:** Culture cells according to standard protocols for the specific cell line.
- **Treatment:** Expose cells to a range of **Serabelisib** concentrations.

- **Incubation & Measurement:** Incubate for a predetermined period (e.g., 72 hours). Measure cell viability/proliferation using a standard assay like ATP-quantification (e.g., CellTiter-Glo) [1].
- **Analysis:** Determine  $IC_{50}$  values and assess for selective efficacy in PIK3CA-mutant lines.

## In Vivo Xenograft Efficacy Study

- **Objective:** To evaluate the antitumor activity of **Serabelisib** in vivo [1] [2].
- **Animal Models:** Use immunocompromised mice (e.g., C57BL/6) implanted with human cancer cell-derived xenografts, preferably models with **PIK3CA mutations** [1] [2].
- **Formulation:** Prepare a homogeneous suspension for oral gavage. A validated formulation is 0.2 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O [1].
- **Dosage & Administration:** Administer **Serabelisib** orally at a dose such as **60 mg/kg** [1] [2].
- **Monitoring:** Monitor tumor volume over time and collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pS6 suppression) to confirm target engagement [4] [1].

## Mechanism and Signaling Pathway

**Serabelisib** is a highly selective PI3K $\alpha$  inhibitor. The PI3K $\alpha$  isoform is part of the Class IA PI3Ks, which are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the signaling pathway and the drug's specific target.



Click to download full resolution via product page

This diagram shows that **Serabelisib** specifically targets the p110 $\alpha$  catalytic subunit of the PI3K complex. By inhibiting PI3K $\alpha$ , it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The pathway is negatively regulated by the tumor suppressor **PTEN** [7].

## Clinical Development Insights

Key findings from clinical trials inform practical development strategies:

- **Dosing Schedule:** Intermittent dosing (e.g., Monday-Wednesday-Friday) was better tolerated than once-daily dosing, allowing for higher weekly doses and exposure [4].
- **Exposure Management:** Coadministration with **proton pump inhibitors should be avoided** due to severe exposure reduction. **Food intake** can increase exposure and may reduce nausea incidence [5].
- **Therapeutic Potential:** While single-agent activity is limited, **Serabelisib** shows remarkable preliminary efficacy in **combination regimens**. A phase I study combining **Serabelisib** with the mTOR inhibitor sapanisertib and paclitaxel in solid tumors reported an Objective Response Rate (ORR) of 47% and a Clinical Benefit Rate (CBR) of 73% [8]. This supports further exploration in **PI3K/AKT/mTOR pathway aberrations** [8] [9].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Serabelisib (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]
2. (INK-1117, MLN-1117, Serabelisib - TAK ) 117 [abmole.com]
3. (MLN1117, INK1117, Serabelisib - TAK ) - Chemietek 117 [chemietek.com]
4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117 ... [pubmed.ncbi.nlm.nih.gov]

5. Characterizing the Sources of Pharmacokinetic Variability for TAK - 117 ...  
[pubmed.ncbi.nlm.nih.gov]
6. Treating non-small cell lung cancer by targeting the PI3K ... [pmc.ncbi.nlm.nih.gov]
7. PI3K/AKT/mTOR signaling pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
8. Phase I dose escalation study of dual PI3K/mTOR ... [sciencedirect.com]
9. Combinatorial screen of targeted agents with the PI3K ... [sciencedirect.com]

To cite this document: Smolecule. [what is Serabelisib TAK-117]. Smolecule, [2026]. [Online PDF].  
Available at: [<https://www.smolecule.com/products/b548404#what-is-serabelisib-tak-117>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)